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Introduction
YM-58790, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-

Activated Ca²⁺ (CRAC) channels.[1] These channels are a major pathway for store-operated

calcium entry (SOCE) in various non-excitable cells, including T lymphocytes.[1][2] Upon

depletion of intracellular calcium stores in the endoplasmic reticulum (ER), CRAC channels

open, leading to a sustained influx of extracellular Ca²⁺. This increase in intracellular calcium is

a critical second messenger that activates downstream signaling pathways, culminating in the

activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[1]

Consequently, YM-58790, by blocking CRAC channels, effectively suppresses T-cell activation,

including proliferation and the production of key cytokines like Interleukin-2 (IL-2).[1][2] This

makes YM-58790 a valuable tool for studying the role of CRAC channels and SOCE in various

cellular processes and a potential therapeutic agent for autoimmune diseases and

inflammatory conditions.[1]

Data Presentation
The inhibitory activity of YM-58790 has been quantified in various cell-based assays. The

following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
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Cell Line/System Assay Stimulus IC₅₀ Value

Jurkat T-cells
Thapsigargin-induced

Ca²⁺ Influx
Thapsigargin 100 nM[1]

Murine T-cells

Mixed Lymphocyte

Reaction (T-cell

proliferation)

Allogeneic stimulation 330 nM[3]

Jurkat T-cells IL-2 Production Anti-CD3 mAb Potently inhibited[1]

Jurkat T-cells
NFAT-driven promoter

activity
Anti-CD3 mAb Potently inhibited[1]

Signaling Pathway
The following diagram illustrates the CRAC channel signaling pathway and the point of

inhibition by YM-58790.
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CRAC Channel Signaling Pathway and YM-58790 Inhibition.

Experimental Workflow
A typical workflow for investigating the effects of YM-58790 in a cell-based assay is depicted

below.
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General workflow for a cell-based assay with YM-58790.
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Experimental Protocols
Preparation of YM-58790 Stock Solution
Materials:

YM-58790 (BTP2) powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, polypropylene microcentrifuge tubes

Procedure:

Prepare a stock solution of YM-58790 in DMSO. A concentration of 10-20 mM is

recommended. For example, to prepare a 10 mM stock solution of YM-58790 (Molecular

Weight: 421.32 g/mol ), dissolve 4.21 mg in 1 mL of DMSO.

Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if

necessary.

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid

repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C for long-term storage.[2][4] When stored at -20°C,

it is recommended to use within 1 year, and within 2 years if stored at -80°C.[4]

Calcium Influx Assay
This protocol describes the measurement of thapsigargin-induced calcium influx in Jurkat T-

cells.

Materials:

Jurkat T-cells

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

Fura-2 AM or Fluo-4 AM calcium indicator dye
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Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

Thapsigargin

YM-58790 working solutions (prepared by diluting the stock solution in HBSS with Ca²⁺)

96-well black, clear-bottom assay plates

Fluorescence plate reader with kinetic reading capabilities

Procedure:

Cell Preparation: Culture Jurkat T-cells in complete RPMI-1640 medium. On the day of the

experiment, harvest the cells and wash them with HBSS without Ca²⁺.

Dye Loading: Resuspend the cells at a density of 1 x 10⁶ cells/mL in HBSS without Ca²⁺

containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 30-45

minutes at 37°C in the dark.

Washing: After incubation, wash the cells twice with HBSS without Ca²⁺ to remove

extracellular dye.

Plating: Resuspend the cells in HBSS without Ca²⁺ and seed 1-2 x 10⁵ cells per well into a

96-well black, clear-bottom plate.

Compound Addition: Add YM-58790 at various final concentrations to the respective wells.

Include a vehicle control (DMSO) and a positive control (no inhibitor).

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline

fluorescence for 2-5 minutes.

Store Depletion: To deplete intracellular calcium stores, add thapsigargin to all wells at a final

concentration of 1-2 µM.

Calcium Influx Measurement: After a few minutes of thapsigargin treatment, add Ca²⁺-

containing HBSS to all wells to a final concentration of 1-2 mM Ca²⁺ to initiate calcium influx.
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Kinetic Reading: Immediately start recording the fluorescence intensity over time for 10-20

minutes.

Data Analysis: Calculate the change in fluorescence intensity (or the ratio for Fura-2) over

time. The peak fluorescence after Ca²⁺ addition represents the store-operated calcium influx.

Determine the IC₅₀ value of YM-58790 by plotting the percentage of inhibition against the log

concentration of the compound.

T-cell Proliferation Assay (CFSE-based)
This protocol outlines the use of YM-58790 to inhibit T-cell proliferation, which is measured by

the dilution of the fluorescent dye CFSE.

Materials:

Primary human or mouse T-cells (or a T-cell line like Jurkat)

Complete RPMI-1640 medium

Carboxyfluorescein succinimidyl ester (CFSE)

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or allogeneic stimulator cells for

a Mixed Lymphocyte Reaction)

YM-58790 working solutions

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

Cell Preparation: Isolate primary T-cells or use a cultured T-cell line.

CFSE Labeling: Wash the cells with PBS. Resuspend the cells at 1-10 x 10⁶ cells/mL in pre-

warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at

37°C, protected from light.
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Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-

1640 medium. Incubate for 5 minutes on ice.

Washing: Wash the cells three times with complete RPMI-1640 medium to remove unbound

CFSE.

Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete RPMI-1640

medium and seed them into a 96-well plate. Add YM-58790 at various concentrations.

Stimulation: Add the T-cell activation stimuli to the wells. For example, use plate-bound anti-

CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Analyze the

CFSE fluorescence by flow cytometry. Proliferating cells will show successive halving of

CFSE intensity.

Data Analysis: Quantify the percentage of proliferated cells in each condition. Determine the

IC₅₀ of YM-58790 for T-cell proliferation.

Cytokine Release Assay (ELISA)
This protocol describes how to measure the inhibitory effect of YM-58790 on the release of

cytokines (e.g., IL-2, TNF-α) from activated T-cells.

Materials:

Primary T-cells or Jurkat T-cells

Complete RPMI-1640 medium

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)

YM-58790 working solutions

ELISA kit for the specific cytokine of interest (e.g., human IL-2 or TNF-α)
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96-well cell culture plates

Microplate reader for ELISA

Procedure:

Cell Seeding: Seed T-cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate in complete RPMI-1640

medium.

Compound Treatment: Add YM-58790 at desired final concentrations to the wells. Include a

vehicle control.

Stimulation: Add T-cell activation stimuli. For example, use anti-CD3/anti-CD28 antibodies or

PMA (50 ng/mL) and Ionomycin (1 µg/mL).

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the

cells. Carefully collect the supernatant without disturbing the cell pellet.

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.

This typically involves adding the supernatant to an antibody-coated plate, followed by the

addition of a detection antibody and substrate.

Data Analysis: Measure the absorbance using a microplate reader. Generate a standard

curve using the provided cytokine standards. Calculate the concentration of the cytokine in

each sample from the standard curve. Determine the inhibitory effect of YM-58790 on

cytokine production and calculate the IC₅₀ value if a dose-response was performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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